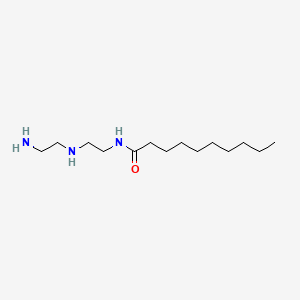
Decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine is a compound that combines the properties of decanoic acid and N-(2-aminoethyl)-1,2-ethanediamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine typically involves the reaction of decanoic acid with N-(2-aminoethyl)-1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amides formed from fatty acids and diamines, such as:
- Lauric acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine
- Myristic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine
- Palmitic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine .
Uniqueness
Decanoic acid, monoamide with N-(2-aminoethyl)-1,2-ethanediamine is unique due to its specific chain length and the presence of both an amide and an amino group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
65308-76-1 |
|---|---|
Fórmula molecular |
C14H31N3O |
Peso molecular |
257.42 g/mol |
Nombre IUPAC |
N-[2-(2-aminoethylamino)ethyl]decanamide |
InChI |
InChI=1S/C14H31N3O/c1-2-3-4-5-6-7-8-9-14(18)17-13-12-16-11-10-15/h16H,2-13,15H2,1H3,(H,17,18) |
Clave InChI |
RCOYCXLWCWNBHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B14144995.png)
![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)


![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)





![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
